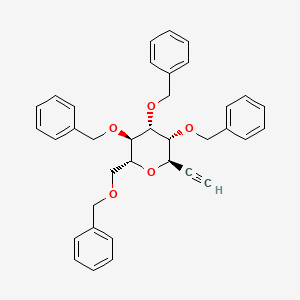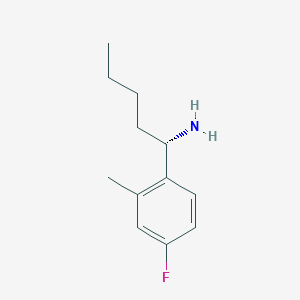
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a dimethylamino group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with 4-((dimethylamino)methyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium tert-butoxide in THF.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, alkoxides.
Scientific Research Applications
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development and as a pharmacological tool to study receptor interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate can be compared with similar compounds such as:
Ethyl 2-(4-((methylamino)methyl)phenyl)cyclopropanecarboxylate: Similar structure but with a methylamino group instead of a dimethylamino group.
Ethyl 2-(4-((ethylamino)methyl)phenyl)cyclopropanecarboxylate: Similar structure but with an ethylamino group.
Ethyl 2-(4-((dimethylamino)methyl)phenyl)butanoate: Similar structure but with a butanoate ester instead of a cyclopropanecarboxylate ester.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 2-[4-[(dimethylamino)methyl]phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-4-18-15(17)14-9-13(14)12-7-5-11(6-8-12)10-16(2)3/h5-8,13-14H,4,9-10H2,1-3H3 |
InChI Key |
GUAXNXFKRHSOLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B13037920.png)
![(2s)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol](/img/structure/B13037922.png)

![(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037929.png)



![1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)

![3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037978.png)


